Canertinib

Catalog No.
S522567
CAS No.
267243-28-7
M.F
C24H25ClFN5O3
M. Wt
485.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canertinib

CAS Number

267243-28-7

Product Name

Canertinib

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib free base; Canertinib

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Description

The exact mass of the compound Canertinib is 485.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating Canertinib's Efficacy in Different Cancers

One primary area of scientific research involving Canertinib focuses on its effectiveness against various cancers. Studies have explored its potential in:

  • Non-small cell lung cancer (NSCLC): NSCLC is the most common type of lung cancer. Research suggests that Canertinib may be beneficial for patients with specific mutations in the EGFR gene. These mutations can lead to the overactivation of EGFR, promoting cancer cell growth. Canertinib's ability to target EGFR makes it a potential therapeutic option for such patients [].
  • Other solid tumors: Scientific investigations are ongoing to determine Canertinib's efficacy in other solid tumors, such as head and neck cancers, gastrointestinal malignancies, and breast cancer. These studies aim to evaluate Canertinib's potential to inhibit the growth of these cancers by targeting EGFR signaling pathways [].

Understanding Canertinib's Mechanism of Action

Another scientific research focus is on elucidating the precise mechanism by which Canertinib inhibits EGFR activity. This research involves:

  • Signaling pathway analysis: Scientists are investigating how Canertinib interacts with EGFR and disrupts downstream signaling pathways that regulate cell growth and survival. Understanding these interactions can help identify potential resistance mechanisms and guide the development of more effective therapies [].
  • Combination therapy studies: Research is ongoing to explore the effectiveness of combining Canertinib with other anticancer drugs. This approach aims to target different aspects of cancer cell biology and potentially improve treatment outcomes [].

Canertinib is an experimental drug candidate classified as a pan-epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily designed to target the epidermal growth factor receptor and its family members, including human epidermal growth factor receptor 2 and human epidermal growth factor receptor 4. The compound has demonstrated activity against various cancer types, particularly esophageal squamous cell carcinoma, both in vitro and in vivo settings . Canertinib is characterized by its irreversible binding to the tyrosine kinase domain of these receptors, which results in prolonged inhibition of downstream signaling pathways involved in tumor proliferation and survival .

The chemical formula for Canertinib is C24H25ClFN5O3C_{24}H_{25}ClFN_{5}O_{3}, with a molecular weight of approximately 485.94 g/mol. Its structural uniqueness lies in its ability to inhibit multiple members of the ErbB family, making it a versatile candidate in cancer therapy .

Canertinib acts as an irreversible inhibitor of EGFRs. It binds to the ATP-binding pocket of these receptor tyrosine kinases, preventing them from binding to ATP, a crucial molecule for their signaling activity []. This disrupts downstream signaling pathways essential for cancer cell growth and proliferation [].

Studies suggest Canertinib may also affect tumor metabolism and reduce hypoxia (oxygen deficiency) within tumors, potentially enhancing the effectiveness of other therapies [].

Canertinib functions primarily through the inhibition of tyrosine kinase activity associated with the epidermal growth factor receptor family. The mechanism of action involves the formation of a covalent bond with the cysteine residue in the ATP-binding site of the receptor, effectively blocking phosphorylation and subsequent signaling cascades that promote cell division and survival .

The typical reaction can be summarized as follows:

  • Binding Reaction:
    Canertinib+EGFRCanertinib EGFR Complex\text{Canertinib}+\text{EGFR}\rightarrow \text{Canertinib EGFR Complex}

This complex formation inhibits downstream signaling pathways such as the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase pathway, both crucial for tumor growth and survival.

Canertinib exhibits significant biological activity against various cancer cell lines. Research indicates that it can enhance the sensitivity of resistant cancer cells to other chemotherapeutic agents, such as paclitaxel and carboplatin . In studies involving drug-resistant human breast carcinoma cells (MCF-7/TamR), canertinib treatment led to a marked increase in apoptosis and reduced cell proliferation .

The compound's efficacy is attributed to its ability to downregulate anti-apoptotic proteins like B-cell lymphoma 2, thereby promoting programmed cell death in cancer cells that rely on epidermal growth factor receptor signaling for survival .

  • Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions to build the core structure.
  • Final Cyclization: This step often involves cyclization reactions that yield the final product with the desired pharmacophore.

For detailed synthetic procedures, specific methodologies may vary across different research articles but generally follow established organic synthesis protocols tailored for complex heterocyclic compounds .

Studies have indicated that Canertinib interacts with various cellular transporters, notably OATP1B3, which may affect its hepatic metabolism and disposition . Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.

Moreover, Canertinib's interaction with other signaling pathways such as AKT and ERK has been extensively studied to elucidate its comprehensive biological effects on cancer cell signaling networks .

Several compounds exhibit similar mechanisms or structures to Canertinib. Notable examples include:

Compound NameMechanism of ActionUnique Features
GefitinibEpidermal Growth Factor Receptor InhibitorFDA-approved for non-small cell lung cancer
ErlotinibEpidermal Growth Factor Receptor InhibitorUsed primarily for lung cancer treatment
LapatinibDual inhibitor of HER2 and EGFREffective against HER2-positive breast cancer
AfatinibIrreversible inhibitor of ErbB familyTargets multiple ErbB receptors simultaneously

Canertinib's uniqueness lies in its pan-ErbB inhibition profile, allowing it to target multiple receptors simultaneously, which may offer advantages over more selective inhibitors like gefitinib or erlotinib that primarily target only one receptor type .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

485.1629955 g/mol

Monoisotopic Mass

485.1629955 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C78W1K5ASF

Drug Indication

Investigated for use/treatment in breast cancer and lung cancer.

Mechanism of Action

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer.

Other CAS

267243-28-7

Wikipedia

Canertinib

Dates

Modify: 2023-08-15
1: Hassan W, Chitcholtan K, Sykes P, Garrill A. A Combination of Two Receptor Tyrosine Kinase Inhibitors, Canertinib and PHA665752 Compromises Ovarian Cancer Cell Growth in 3D Cell Models. Oncol Ther. 2016;4(2):257-274. doi: 10.1007/s40487-016-0031-1. Epub 2016 Sep 27. PubMed PMID: 28261654; PubMed Central PMCID: PMC5315083.
2: Tang J, Qian Y, Li H, Kopecky BJ, Ding D, Ou HC, DeCook R, Chen X, Sun Z, Kobel M, Bao J. Canertinib induces ototoxicity in three preclinical models. Hear Res. 2015 Oct;328:59-66. doi: 10.1016/j.heares.2015.07.002. Epub 2015 Jul 7. PubMed PMID: 26163095; PubMed Central PMCID: PMC4581429.
3: Minocha M, Khurana V, Qin B, Pal D, Mitra AK. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib. Int J Pharm. 2012 Oct 15;436(1-2):127-34. doi: 10.1016/j.ijpharm.2012.05.038. Epub 2012 Jun 9. PubMed PMID: 22688250; PubMed Central PMCID: PMC3573846.
4: Djerf Severinsson EA, Trinks C, Gréen H, Abdiu A, Hallbeck AL, Stål O, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo. Biochem Biophys Res Commun. 2011 Oct 28;414(3):563-8. doi: 10.1016/j.bbrc.2011.09.118. Epub 2011 Oct 1. PubMed PMID: 21982771.
5: Nordigården A, Zetterblad J, Trinks C, Gréen H, Eliasson P, Druid P, Lotfi K, Rönnstrand L, Walz TM, Jönsson JI. Irreversible pan-ERBB inhibitor canertinib elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice. Br J Haematol. 2011 Oct;155(2):198-208. doi: 10.1111/j.1365-2141.2011.08819.x. Epub 2011 Aug 16. PubMed PMID: 21848891.
6: Prasasya RD, Vang KZ, Kreeger PK. A multivariate model of ErbB network composition predicts ovarian cancer cell response to canertinib. Biotechnol Bioeng. 2012 Jan;109(1):213-24. doi: 10.1002/bit.23297. Epub 2011 Aug 23. PubMed PMID: 21830205; PubMed Central PMCID: PMC3786202.
7: Trinks C, Severinsson EA, Holmlund B, Gréen A, Gréen H, Jönsson JI, Hallbeck AL, Walz TM. The pan-ErbB tyrosine kinase inhibitor canertinib induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):422-7. doi: 10.1016/j.bbrc.2011.05.148. Epub 2011 Jun 6. PubMed PMID: 21669187.
8: Trinks C, Djerf EA, Hallbeck AL, Jönsson JI, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib induces ErbB-independent apoptosis in human leukemia (HL-60 and U-937) cells. Biochem Biophys Res Commun. 2010 Feb 26;393(1):6-10. doi: 10.1016/j.bbrc.2010.01.055. Epub 2010 Jan 22. PubMed PMID: 20096663.
9: Galmarini CM. Canertinib pfizer. IDrugs. 2004 Jan;7(1):58-63. Review. PubMed PMID: 14730468.

Explore Compound Types